molecular formula C9H16N4O B2408720 5-amino-N-butan-2-yl-1-methylpyrazole-4-carboxamide CAS No. 1367962-14-8

5-amino-N-butan-2-yl-1-methylpyrazole-4-carboxamide

Cat. No.: B2408720
CAS No.: 1367962-14-8
M. Wt: 196.254
InChI Key: RSJVKKSQWSRJMS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-butan-2-yl-1-methylpyrazole-4-carboxamide typically involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid with sec-butylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-butan-2-yl-1-methylpyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-N-butan-2-yl-1-methylpyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-amino-N-butan-2-yl-1-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-3-carboxamide
  • 5-Amino-N-(sec-butyl)-2-chlorobenzamide
  • 1-Aminopentane

Comparison

Compared to similar compounds, 5-amino-N-butan-2-yl-1-methylpyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. For example, the presence of the sec-butyl group can enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems .

Properties

IUPAC Name

5-amino-N-butan-2-yl-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-4-6(2)12-9(14)7-5-11-13(3)8(7)10/h5-6H,4,10H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJVKKSQWSRJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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